N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Gallium-resistant lung cancer AXL kinase Anti-proliferative screening

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide (CAS 942000-17-1; molecular formula C20H19N5O2S; MW 393.47 g/mol) is a synthetic small molecule belonging to the sulfonamide-tetrazole hybrid class. It features a naphthalene-2-sulfonamide moiety linked via a methylene bridge to a 1-(3,4-dimethylphenyl)-substituted 1H-tetrazole ring.

Molecular Formula C20H19N5O2S
Molecular Weight 393.47
CAS No. 942000-17-1
Cat. No. B2520702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide
CAS942000-17-1
Molecular FormulaC20H19N5O2S
Molecular Weight393.47
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
InChIInChI=1S/C20H19N5O2S/c1-14-7-9-18(11-15(14)2)25-20(22-23-24-25)13-21-28(26,27)19-10-8-16-5-3-4-6-17(16)12-19/h3-12,21H,13H2,1-2H3
InChIKeyNQQYUZSNHKFANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide (CAS 942000-17-1) – Compound Identity and Core Characteristics


N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide (CAS 942000-17-1; molecular formula C20H19N5O2S; MW 393.47 g/mol) is a synthetic small molecule belonging to the sulfonamide-tetrazole hybrid class. It features a naphthalene-2-sulfonamide moiety linked via a methylene bridge to a 1-(3,4-dimethylphenyl)-substituted 1H-tetrazole ring [1]. The compound was assigned the identifier "7919469" in the primary literature, where it emerged as a lead from virtual screening against an AXL kinase homology model [2]. Its physicochemical profile includes a calculated logP of 2.14, topological polar surface area of 68.25 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors, placing it within drug-like chemical space by Lipinski's Rule of Five criteria [3].

Why Close Analogs Cannot Substitute: Structural Determinants of Differentiation for CAS 942000-17-1


Within the naphthalene-tetrazole sulfonamide series, minor structural modifications produce substantial shifts in biological activity that preclude generic interchange. The target compound's 3,4-dimethylphenyl substituent on the tetrazole N1 position generates a distinct electronic and steric environment compared to the mono-methyl (p-tolyl) analog (CAS 920466-10-0), the 4-fluorophenyl analog, or the 3,4-difluorophenyl variant [1]. Simultaneously, the naphthalene-2-sulfonamide warhead differentiates it from compounds bearing smaller sulfonamide groups (e.g., propane-1-sulfonamide, CAS 942000-16-0), which alter both target engagement surface area and lipophilicity . These structural features are not interchangeable decorations; they govern AXL pathway engagement, anti-proliferative potency in gallium-resistant backgrounds, and the compound's ability to synergize with gallium-based agents—properties that do not transfer across analogs without explicit empirical validation. The quantitative evidence below demonstrates that even the closest in-class compounds occupy distinct positions on the structure-activity landscape.

Quantitative Differentiation Evidence: N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide vs. Comparators


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 13-Fold Gain Over Gallium Acetylacetonate Baseline

Compound 7919469 (the target compound) demonstrated a 13-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. In the same assay, the alternative lead compound 5476423 (a pyrazole-quinoline scaffold, structurally distinct from the tetrazole-naphthalene series) achieved an 80-fold potency increase over GaAcAc [1]. This establishes that while 7919469 is less potent than 5476423 in absolute fold-shift terms, it provides a chemically distinct scaffold with a different selectivity and combinability profile. The efficacy of GaAcAc against R-cells was increased 1.2-fold when co-administered with 7919469, indicating a modest but measurable combinatorial benefit [1].

Gallium-resistant lung cancer AXL kinase Anti-proliferative screening

AXL Protein Suppression in Resistant Cells: Biomarker Evidence of On-Target Pathway Engagement

Gallium-resistant (R) A549 cells exhibited elevated expression of AXL protein compared to gallium-sensitive (S) cells. Treatment with compound 7919469 significantly suppressed AXL protein expression in R-cells [1]. This biomarker modulation provides evidence that the compound engages the AXL pathway mechanistically relevant to gallium resistance, rather than acting through a non-specific cytotoxic mechanism. The comparator compound 5476423 also suppressed AXL expression in the same study [1], indicating that both leads converge on AXL modulation but through chemically distinct scaffolds.

AXL receptor tyrosine kinase Biomarker suppression Drug resistance reversal

Structural Differentiation: 3,4-Dimethylphenyl Substitution vs. Mono-Methyl (p-Tolyl) and Halogenated Analogs

The 3,4-dimethylphenyl group on the tetrazole N1 position distinguishes this compound from the closest commercially available analogs: the p-tolyl (4-methylphenyl) analog (CAS 920466-10-0) and the 4-fluorophenyl analog. The 3,4-dimethyl substitution introduces a dual electron-donating effect (+I, hyperconjugation) at two adjacent positions, increasing both steric bulk and local electron density on the phenyl ring compared to a single para-substituent. In the broader tetrazole SAR literature, such methylation patterns are known to modulate metabolic stability (through CYP oxidation site blocking) and target binding affinity . However, no published head-to-head biological comparison between the 3,4-dimethylphenyl and p-tolyl analogs is currently available; the significance of this substitution pattern for AXL pathway activity remains a class-level inference pending direct experimental comparison.

Structure-activity relationship Tetrazole N1-substitution Aromatic substitution pattern

Sulfonamide Moiety Differentiation: Naphthalene-2-sulfonamide vs. Propane-1-sulfonamide and Benzene-sulfonamide Analogs

The naphthalene-2-sulfonamide moiety provides a substantially larger aromatic hydrophobic surface area compared to the propane-1-sulfonamide analog (CAS 942000-16-0) or the benzenesulfonamide analog. The naphthalene ring system contributes approximately 134 Ų of non-polar surface area, compared to ~27 Ų for the propane chain, which is predicted to enhance binding to hydrophobic pockets in target proteins such as the AXL kinase ATP-binding cleft. The calculated clogP of 2.14 for the target compound [1] reflects moderate lipophilicity suitable for membrane permeability, whereas the propane-1-sulfonamide analog would be expected to have a significantly lower logP (estimated ~1.0–1.5), potentially altering both pharmacokinetics and target engagement kinetics. As with the N1-substitution pattern, no published direct biological comparison between these sulfonamide variants within the 3,4-dimethylphenyl-tetrazole series is currently available.

Sulfonamide pharmacophore Naphthalene hydrophobic surface Target binding surface area

Combinatorial Potential with Gallium-Based Therapy: Synergy Data Supporting Adjunctive Use

When compound 7919469 was combined with gallium acetylacetonate (GaAcAc), the efficacy of GaAcAc against gallium-resistant A549 cells was increased by 1.2-fold [1]. This contrasts with compound 5476423, which enhanced GaAcAc efficacy by 2-fold in the same experimental paradigm [1]. The 1.2-fold combinatorial effect, while modest, indicates that 7919469 can partially sensitize resistant cells to gallium-based therapy, likely through AXL pathway suppression. This combinatorial property is not reported for the p-tolyl, 4-fluorophenyl, or propane-sulfonamide analogs, making it a distinguishing feature of the 3,4-dimethylphenyl-naphthalene-sulfonamide scaffold among its closest chemical relatives.

Combination therapy Gallium sensitization Drug resistance reversal

High-Impact Application Scenarios for N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide (CAS 942000-17-1)


Gallium-Resistant Lung Adenocarcinoma: Resistance-Reversal and AXL Pathway Studies

The primary validated application for this compound is as a chemical probe in gallium-resistant non-small cell lung cancer (NSCLC) models, specifically A549 adenocarcinoma. The 13-fold potency gain over GaAcAc and the demonstrated AXL protein suppression [1] make it suitable for mechanistic studies investigating AXL-mediated resistance pathways. Researchers studying acquired resistance to gallium-based anticancer agents can use this compound to interrogate AXL dependency, either as a single agent or in combination with GaAcAc (1.2-fold sensitization) [1]. The compound serves as a structurally distinct alternative to compound 5476423, enabling scaffold-based selectivity profiling.

Virtual Screening Campaigns and AXL Kinase Inhibitor Pharmacophore Refinement

As a validated hit from an AXL kinase homology model virtual screen [1], this compound can serve as a reference ligand for refining AXL pharmacophore models, benchmarking docking protocols, or training machine learning models for kinase inhibitor discovery. Its naphthalene-tetrazole scaffold represents a distinct chemotype from the more common quinoline- and pyrazole-based AXL inhibitors, offering diversity for library design and scaffold-hopping exercises. Computational chemistry groups can use its experimentally validated AXL pathway activity to calibrate scoring functions for virtual screening of gallium-resistance targets.

Structure-Activity Relationship (SAR) Expansion Around the 3,4-Dimethylphenyl-Tetrazole-Naphthalene Sulfonamide Scaffold

The compound serves as a key reference point for systematic SAR studies exploring: (a) the contribution of the 3,4-dimethyl substitution pattern vs. mono-methyl, halogen, or unsubstituted phenyl analogs; (b) the role of the naphthalene-2-sulfonamide vs. alternative sulfonamide warheads; and (c) the methylene linker length and geometry. Medicinal chemistry teams can procure this compound alongside its closest analogs (CAS 920466-10-0, CAS 942000-16-0) to generate comparative datasets that address the current gap in head-to-head biological characterization within this series.

Gallium Combination Therapy Development and Sensitization Screening

The demonstrated 1.2-fold enhancement of GaAcAc efficacy when combined with 7919469 [1] supports its use in combination screening cascades. Researchers developing strategies to overcome clinical gallium resistance can employ this compound as a tool to study the mechanistic basis of gallium sensitization, potentially in conjunction with nanoparticle delivery systems that have been described for GaAcAc. The compound's favorable calculated physicochemical profile (clogP 2.14, TPSA 68.25) [2] suggests adequate membrane permeability for in vitro combination studies.

Quote Request

Request a Quote for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.